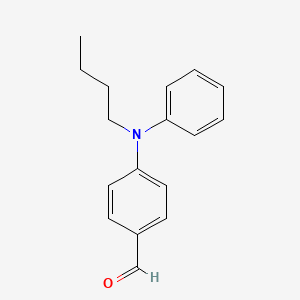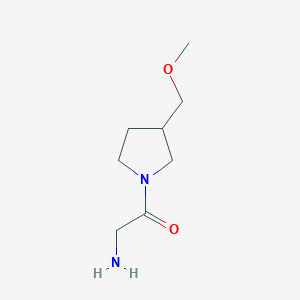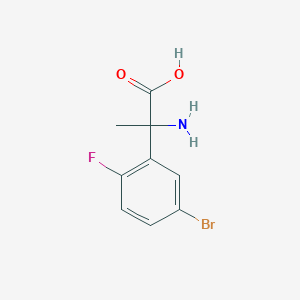
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Overview
Description
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9BrFNO2 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The InChI code for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is 1S/C9H9BrFNO2/c1-9(12,8(13)14)7-4-6(10)2-3-8(7)11/h2-5H,1H3,(H,12,13) . The molecular weight of the compound is 262.08 g/mol.Physical And Chemical Properties Analysis
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a powder at room temperature . The compound has a molecular weight of 262.08 g/mol. More specific physical and chemical properties are not detailed in the available literature.Scientific Research Applications
Medicine: Drug Synthesis and Development
This compound is utilized in the synthesis of pharmaceutical drugs due to its structural similarity to phenylalanine, an amino acid that is a building block of proteins. Its unique bromo-fluoro substitution can be leveraged to create novel molecules with potential therapeutic effects, particularly in the development of enzyme inhibitors or receptor modulators .
Agriculture: Pesticide Formulation
In agriculture, the compound’s halogenated aromatic structure makes it a candidate for the synthesis of pesticides. The presence of bromine and fluorine atoms could enhance the pesticidal properties of the compound, potentially leading to the development of new agrochemicals that are more effective against pests and have a lower environmental impact .
Material Science: Polymer Chemistry
The bromo-fluorophenyl group in this compound can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can create materials with improved flame retardancy, chemical resistance, and mechanical strength. This has implications for the production of safer and more durable materials for various industries .
Environmental Science: Pollutant Degradation
The compound’s reactivity due to the presence of an amino group and a halogenated aromatic ring could be exploited in environmental science for the degradation of pollutants. It may serve as a precursor or a catalyst in chemical reactions that break down harmful organic compounds in the environment .
Biochemistry: Enzyme Activity Studies
In biochemistry, “2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid” can be used to study enzyme-substrate interactions. Its structural similarity to amino acids allows it to act as a competitive inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme action and regulation .
Pharmacology: Drug Delivery Systems
The compound’s ability to be modified chemically makes it a valuable tool in designing drug delivery systems. Its structure can be altered to improve drug solubility, stability, and absorption, enhancing the efficacy of medications .
Safety and Hazards
The safety information for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)6-4-5(10)2-3-7(6)11/h2-4H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZKYBUARMRRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1266784-23-9 | |
| Record name | 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



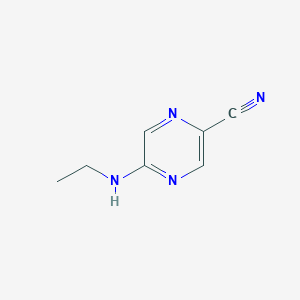

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

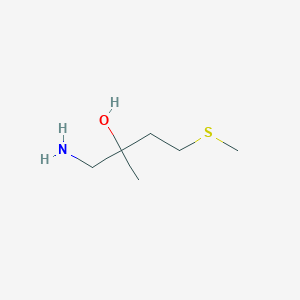
![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
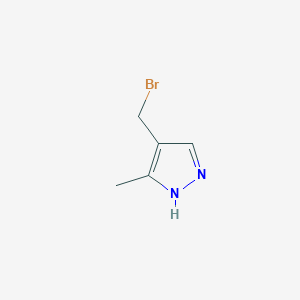
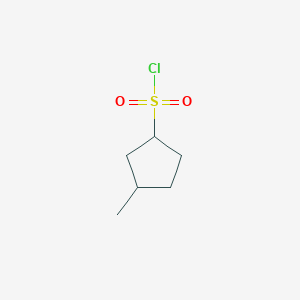
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)
